4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole
Description
4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole is a pyrazole derivative featuring dual sulfonyl groups at positions 1 and 4, with a diethylamino substituent on the 4-sulfonyl moiety and a 4-methoxyphenyl group on the 1-sulfonyl substituent. Pyrazole derivatives are renowned for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The dual sulfonyl groups in this compound likely enhance its stability and modulate electronic properties, which are critical for interactions in biological systems.
Properties
IUPAC Name |
N,N-diethyl-1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S2/c1-6-18(7-2)26(22,23)16-12(3)17-19(13(16)4)25(20,21)15-10-8-14(24-5)9-11-15/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWHPHTFSGUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and diethylamino groups.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include sulfides and amines.
Substitution: Products depend on the nucleophile used but may include various substituted pyrazoles and sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpyrazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through binding interactions facilitated by its sulfonyl and pyrazole groups. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Table 1: Key Structural Features of Comparable Pyrazole Derivatives
Key Observations :
- The target compound is distinguished by its dual sulfonyl groups and the presence of a diethylamino substituent, which is rare in other pyrazole derivatives. In contrast, Compound 4 incorporates a thiazole-triazole hybrid structure with halogenated aryl groups, likely enhancing rigidity and π-π interactions .
- Compound I () features an ester and amino group, which may increase solubility in polar solvents compared to the more lipophilic diethylamino group in the target compound.
- The difluoromethoxy-substituted compound () exhibits electron-withdrawing groups, which could alter redox behavior compared to the electron-donating methoxy group in the target compound.
Physicochemical Properties
Solubility and Stability :
- The diethylamino group in the target compound likely improves solubility in organic solvents, whereas the amino group in Compound I () may confer better aqueous solubility.
- Sulfonyl groups generally enhance thermal stability. The difluoromethoxy compound () may exhibit higher stability under acidic conditions due to fluorine’s inductive effects.
Crystallography :
- Compound 4 () crystallizes in triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit, displaying planar conformations except for a perpendicular fluorophenyl group. This contrasts with the target compound, whose crystal structure (if determined) would likely require SHELX software for refinement, as is standard for pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
